molecular formula C18H17N7O5S B13826257 N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt

N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt

Cat. No.: B13826257
M. Wt: 443.4 g/mol
InChI Key: MXIUGLOCFIABCE-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thioperamide maleate salt is synthesized through a multi-step process. The key steps involve the formation of the thiourea derivative and its subsequent reaction with maleic acid to form the maleate salt . The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of thioperamide maleate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps are critical in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Thioperamide maleate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thioperamide maleate salt is unique due to its dual antagonistic activity on both H3 and H4 receptors, which is not commonly found in other similar compounds. This dual activity makes it a valuable tool for studying the complex roles of histamine in the central nervous system and peripheral tissues .

Properties

Molecular Formula

C18H17N7O5S

Molecular Weight

443.4 g/mol

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzenecarbothioamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C14H13N7OS.C4H4O4/c15-11(23)7-1-3-8(4-2-7)17-5-9-6-18-12-10(19-9)13(22)21-14(16)20-12;5-3(6)1-2-4(7)8/h1-4,6,17H,5H2,(H2,15,23)(H3,16,18,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

MXIUGLOCFIABCE-BTJKTKAUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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